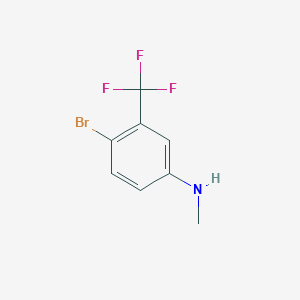

4-Bromo-N-methyl-3-(trifluoromethyl)aniline

Overview

Description

“4-Bromo-3-(trifluoromethyl)aniline” is an organic compound with the molecular formula BrC6H3(CF3)NH2 . It has been used in the preparation of 2,5-dibromo-(trifluoromethyl)benzene and 2-bromo-5-iodo-(trifluoromethyl)benzene . It has also been used to synthesize AUY954, an aminocarboxylate analog of FTY720, a low nanomolar, monoselective agonist of the sphingosine-1-phosphate receptor .

Molecular Structure Analysis

The molecular structure of “4-Bromo-3-(trifluoromethyl)aniline” consists of a benzene ring substituted with a bromine atom, a trifluoromethyl group, and an amine group . The average molecular weight is 240.020 Da .Chemical Reactions Analysis

“4-Bromo-3-(trifluoromethyl)aniline” has been used in the preparation of 2,5-dibromo-(trifluoromethyl)benzene and 2-bromo-5-iodo-(trifluoromethyl)benzene . It has also been used to synthesize AUY954, an aminocarboxylate analog of FTY720 .Physical And Chemical Properties Analysis

The boiling point of “4-Bromo-3-(trifluoromethyl)aniline” is 81-84 °C at 0.5 mmHg, and its melting point is 47-49 °C . It has a linear formula of BrC6H3(CF3)NH2 .Scientific Research Applications

Synthesis of Trifluoromethyl Group-Containing Drugs

The trifluoromethyl group is a common feature in many FDA-approved drugs . The compound “4-Bromo-N-methyl-3-(trifluoromethyl)aniline” can be used in the synthesis of these drugs. The trifluoromethyl group contributes to the drug’s pharmacological activities .

Preparation of Dibromo-Trifluoromethylbenzene

“4-Bromo-N-methyl-3-(trifluoromethyl)aniline” can be used in the preparation of "2,5-dibromo-(trifluoromethyl)benzene" . This compound has potential applications in various chemical reactions due to its unique structure.

Preparation of Iodo-Trifluoromethylbenzene

Similarly, “4-Bromo-N-methyl-3-(trifluoromethyl)aniline” can also be used in the preparation of "2-bromo-5-iodo-(trifluoromethyl)benzene" . This compound is another useful reagent in chemical synthesis.

Synthesis of AUY954

AUY954 is an aminocarboxylate analog of FTY720, a low nanomolar, monoselective agonist of the sphingosine-1-phosphate receptor . “4-Bromo-N-methyl-3-(trifluoromethyl)aniline” can be used in the synthesis of AUY954 .

Synthesis of Trifluoromethyl Anilines

“4-Bromo-N-methyl-3-(trifluoromethyl)aniline” can be used in the synthesis of other trifluoromethyl anilines . These compounds are important building blocks in organic synthesis.

Synthesis of Trifluoromethyl Phenylcarbamate

“4-Bromo-N-methyl-3-(trifluoromethyl)aniline” can be used as a starting reagent in the synthesis of "tert-butyl 4-methyl-3-(trifluoromethyl)phenylcarbamate" . This compound has potential applications in various chemical reactions.

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 4-Bromo-N-methyl-3-(trifluoromethyl)aniline is the sphingosine-1-phosphate receptor . This receptor plays a crucial role in regulating cellular responses, including proliferation, survival, migration, and adhesion .

Mode of Action

4-Bromo-N-methyl-3-(trifluoromethyl)aniline interacts with its target by acting as a low nanomolar, monoselective agonist . This means it binds to the sphingosine-1-phosphate receptor and induces a cellular response. The compound’s interaction with the receptor triggers changes in the cell that can influence various biological processes .

Biochemical Pathways

Upon activation of the sphingosine-1-phosphate receptor, several biochemical pathways are affected. These pathways are involved in regulating cellular processes such as cell growth, survival, and migration . The downstream effects of these pathways can have significant impacts on cellular function and behavior .

Pharmacokinetics

These properties would greatly impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action .

Result of Action

The molecular and cellular effects of 4-Bromo-N-methyl-3-(trifluoromethyl)aniline’s action depend on the specific cellular context. By acting as an agonist of the sphingosine-1-phosphate receptor, it can influence a variety of cellular processes, potentially leading to changes in cell growth, survival, and migration .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-N-methyl-3-(trifluoromethyl)aniline. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interaction with the sphingosine-1-phosphate receptor . .

properties

IUPAC Name |

4-bromo-N-methyl-3-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF3N/c1-13-5-2-3-7(9)6(4-5)8(10,11)12/h2-4,13H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSTZKPWXJMMCIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=C(C=C1)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-N-methyl-3-(trifluoromethyl)aniline | |

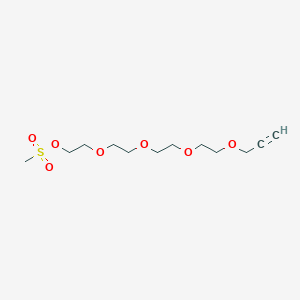

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

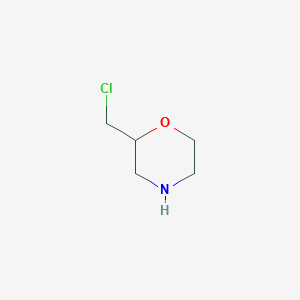

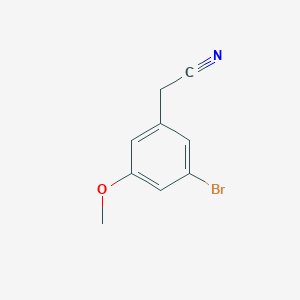

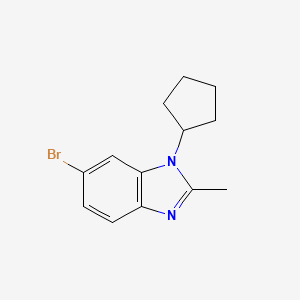

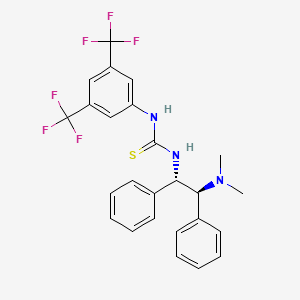

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[(E)-[(dimethylamino)methylidene]amino]-4-methyl-6-phenyl-6H-1,3-thiazine-5-carboxylate](/img/structure/B3092583.png)

![(2E)-3-[(4-ethylphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B3092596.png)

![Thiourea, N-[(1S,2S)-2-[bis(phenylmethyl)amino]cyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]-](/img/structure/B3092627.png)

![2-(([(Tert-butoxy)carbonyl]amino)methyl)-3-methylbutanoic acid](/img/structure/B3092639.png)